![molecular formula C18H14O7S2 B14411160 4,4'-[(4-Hydroxy-1,3-phenylene)disulfonyl]diphenol CAS No. 86571-18-8](/img/structure/B14411160.png)
4,4'-[(4-Hydroxy-1,3-phenylene)disulfonyl]diphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-[(4-Hydroxy-1,3-phenylene)disulfonyl]diphenol is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of two phenol groups connected through a sulfonyl linkage, which imparts distinct chemical and physical properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(4-Hydroxy-1,3-phenylene)disulfonyl]diphenol typically involves the reaction of 4-hydroxybenzenesulfonyl chloride with phenol under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfonyl linkage. The reaction mixture is usually heated to promote the reaction and achieve a high yield of the desired product .
Industrial Production Methods
In industrial settings, the production of 4,4’-[(4-Hydroxy-1,3-phenylene)disulfonyl]diphenol may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high efficiency and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-[(4-Hydroxy-1,3-phenylene)disulfonyl]diphenol undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones under specific conditions.
Reduction: The sulfonyl linkage can be reduced to sulfides using reducing agents.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Sulfides and thiols.
Substitution: Alkylated or acylated phenol derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’-[(4-Hydroxy-1,3-phenylene)disulfonyl]diphenol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of polymers, resins, and other advanced materials.
Wirkmechanismus
The mechanism of action of 4,4’-[(4-Hydroxy-1,3-phenylene)disulfonyl]diphenol involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and affecting various biochemical pathways. The sulfonyl linkage and phenol groups play a crucial role in its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4’-[(4-Hydroxy-1,3-phenylene)bis(propane-2,2-diyl)]diphenol
- 4,4’-[(4-Hydroxy-1,3-phenylene)bis(methylene)]diphenol
- 4,4’-[(4-Hydroxy-1,3-phenylene)bis(ethane-1,2-diyl)]diphenol
Uniqueness
4,4’-[(4-Hydroxy-1,3-phenylene)disulfonyl]diphenol is unique due to its sulfonyl linkage, which imparts distinct chemical reactivity and stability compared to other similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
86571-18-8 |
|---|---|
Molekularformel |
C18H14O7S2 |
Molekulargewicht |
406.4 g/mol |
IUPAC-Name |
2,4-bis[(4-hydroxyphenyl)sulfonyl]phenol |
InChI |
InChI=1S/C18H14O7S2/c19-12-1-5-14(6-2-12)26(22,23)16-9-10-17(21)18(11-16)27(24,25)15-7-3-13(20)4-8-15/h1-11,19-21H |
InChI-Schlüssel |
NUXBTPZDSWMOFC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1O)S(=O)(=O)C2=CC(=C(C=C2)O)S(=O)(=O)C3=CC=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,7,11-Trimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B14411080.png)
![Phenyl[1-(2-phenylethyl)piperidin-4-yl]carbamyl chloride](/img/structure/B14411091.png)
![N-[4-(Diethylamino)phenyl]-L-leucinamide](/img/structure/B14411092.png)
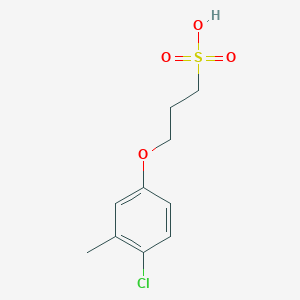
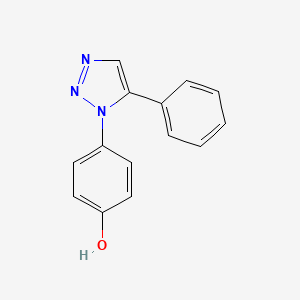

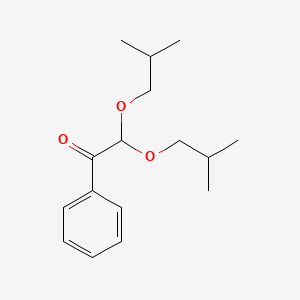
![4-[3-(4-Methoxyphenyl)-5-nitrothiophen-2-yl]morpholine](/img/structure/B14411139.png)
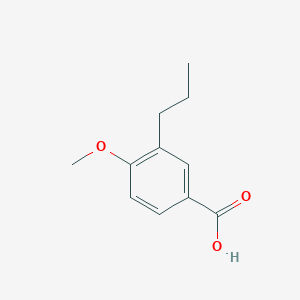

![5-[(2-Chloro-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14411150.png)
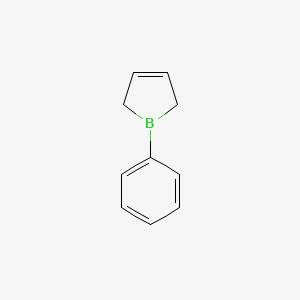
![2-[(Benzenesulfonyl)methyl]-N-phenylprop-2-enamide](/img/structure/B14411161.png)

